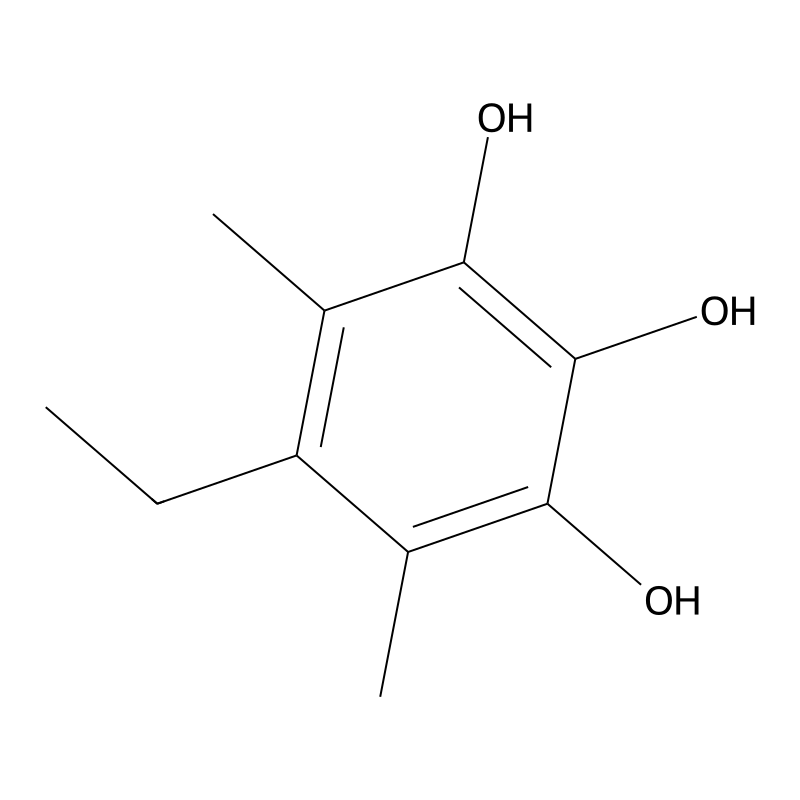

5-ethyl-4,6-dimethylbenzene-1,2,3-triol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Drug Research and Development

Field: Pharmaceutical Chemistry

Summary: 4-Hydroxy-2-quinolones and their synthetic analogs have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Methods: The synthetic approaches for these compounds involve the synthesis of related four-membered to seven-membered heterocycles .

Results: These compounds have shown unique biological activities .

Anti-Inflammatory Activity

Summary: 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) from Cudrania tricuspidata has been studied for its anti-inflammatory properties .

Methods: The study involved exploring the anti-inflammatory properties and mechanisms of THMX in microglia activation-mediated inflammatory pain .

Results: THMX has been shown to reduce lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory mediators and cytokines .

Free Radical Scavenging Activity

Methods: The study involved assessing the ability of 5-TDMF to reduce nitric oxide and pro-inflammatory cytokine production .

Results: 5-TDMF was found to possess potent free radical scavenging activity both in vitro and ex vivo .

Synthesis of 1,3,5-Triazines

Summary: 1,3,5-triazine derivatives have been used in various applications, including as chiral stationary phases .

Methods: The synthesis of these compounds involves the preparation of luminescent, optical switches, and tri-radical cation species .

Results: These compounds have shown potential for applications in materials science and coordination chemistry .

Complex Structures with Metal Ions

Summary: Cyclohexane-based polyaminopolyalcohols, such as derivatives similar to 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene, have been used to form complex structures with metal ions.

Methods: These structures are created through the formation of supramolecular, hydrogen-bonded networks.

Results: These structures show potential for applications in materials science and coordination chemistry.

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

Summary: 2,4,6-Tri-substituted-1,3,5-triazines have been synthesized from cyanuric chloride. These compounds have applications in different fields, including the production of herbicides and polymer photostabilisers .

Methods: The synthetic protocols involve sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

Results: These compounds have shown important biological properties .

Free Radical Scavenging Activity of 5-TDMF

Summary: 5-TDMF, a compound similar to 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene, has been studied for its potent free radical scavenging activity .

5-Ethyl-4,6-dimethylbenzene-1,2,3-triol, also known as 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene, is an aromatic compound characterized by its three hydroxyl groups (-OH) attached to a benzene ring that also contains two methyl groups and one ethyl group. This unique structure contributes to its chemical reactivity and potential biological activity. The presence of multiple hydroxyl groups suggests possible antioxidant properties and interactions with various biological targets.

- Oxidation: It can be oxidized to form quinones using oxidizing agents such as potassium dichromate or hydrogen peroxide. This reaction is crucial for synthesizing more complex organic molecules.

- Reduction: The hydroxyl groups can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride, leading to derivatives with fewer hydroxyl groups.

- Substitution: Electrophilic aromatic substitution can introduce new substituents onto the benzene ring using reagents like bromine or nitric acid.

Common Reagents and ConditionsReaction Type Reagent Conditions Oxidation Potassium dichromate Acidic medium Reduction Lithium aluminum hydride Anhydrous ether Substitution Bromine Presence of iron catalyst

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium dichromate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Bromine | Presence of iron catalyst |

Research indicates that 5-ethyl-4,6-dimethylbenzene-1,2,3-triol exhibits potential biological activities:

- Antioxidant Properties: The compound's multiple hydroxyl groups enable it to act as a scavenger of free radicals, potentially preventing oxidative damage in biological systems .

- Pharmacological Potential: Investigations into its use in drug development have highlighted its possible applications in anti-inflammatory and anticancer therapies due to its structural features that may interact with biological pathways .

The synthesis of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol typically involves:

- Electrophilic Aromatic Substitution: Hydroxylation of 4,6-dimethyl-5-ethylbenzene using strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions.

- Industrial Production: In industrial settings, catalytic processes are employed using catalysts like palladium on carbon or platinum oxide to enhance reaction rates and yields. Continuous flow reactors are often used to maintain optimal conditions for efficient production.

The compound has several applications across various fields:

- Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

- Biology: Studied for its potential antioxidant properties and therapeutic applications.

- Medicine: Investigated for drug development, particularly in designing anti-inflammatory and anticancer agents .

- Industry: Utilized in producing dyes, pigments, and other industrial chemicals.

Interaction studies reveal that 5-ethyl-4,6-dimethylbenzene-1,2,3-triol may influence various molecular targets due to its ability to form hydrogen bonds with biological molecules. This interaction can affect the structure and function of proteins and enzymes within biological systems. Additionally, its antioxidant capabilities may play a role in mitigating oxidative stress-related damage in cells .

Several compounds share structural similarities with 5-ethyl-4,6-dimethylbenzene-1,2,3-triol. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,2-Benzenediol | Two hydroxyl groups on benzene | Commonly known as catechol |

| 1,2,4-Benzenetriol | Three hydroxyl groups on benzene | Known for causing DNA strand breaks |

| 4-Methylphenol | One hydroxyl group and one methyl group | Used in disinfectants |

| 2-Methylphenol | One hydroxyl group and one methyl group | Also known as ortho-cresol |

Uniqueness of 5-Ethyl-4,6-Dimethylbenzene-1,2,3-Triol

What sets 5-ethyl-4,6-dimethylbenzene-1,2,3-triol apart from these similar compounds is its specific arrangement of functional groups (three hydroxyls along with ethyl and methyl substituents), which influences its reactivity profile and potential biological activities. Its unique structure allows it to participate in diverse

The molecular structure of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol (C₁₀H₁₄O₃) consists of a benzene core with hydroxyl groups at positions 1, 2, and 3, methyl groups at positions 4 and 6, and an ethyl group at position 5 (Figure 1). Its IUPAC name reflects this substitution pattern, while alternative designations include 1,2,3-trihydroxy-4,6-dimethyl-5-ethylbenzene and 2,3,4-trihydroxy-5-ethyl-6-methyltoluene.

Key Structural Features:

- Three hydroxyl groups enabling hydrogen bonding and redox activity.

- Hydrophobic ethyl and methyl groups influencing solubility and lipid interactions.

- Planar aromatic system facilitating π-π stacking with biomolecules.

The compound’s SMILES notation (CCC1=C(C(=C(C(=C1C)O)O)O)C) and InChI key (BEJSXIVJAKNLMS-UHFFFAOYSA-N) provide unambiguous representations for computational studies.

Historical Context and Initial Discovery

The compound 5-ethyl-4,6-dimethylbenzene-1,2,3-triol, commonly known as Barnol, represents a significant phenolic metabolite that was first identified and characterized in the mid-20th century [20]. The initial research into this compound emerged from investigations into biosynthetic pathways of phenolic compounds, particularly those involving pyrogallol derivatives and their methylated analogs [20]. Early studies focused on understanding the metabolic processes that lead to the formation of such complex polyhydroxylated aromatic structures in biological systems.

The compound was initially discovered through systematic screening of phenolic metabolites produced by various microorganisms, particularly Penicillium species [20]. Researchers investigating the biosynthesis of novel phenolic compounds identified this unique trihydroxybenzene derivative as a distinct metabolite with specific structural characteristics that differentiated it from other known pyrogallol derivatives [20].

Chemical Identification and Structural Determination

The structural identification of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol was accomplished through comprehensive analytical approaches that established its unique molecular architecture [1]. The compound exhibits the molecular formula C10H14O3 with a molecular weight of 182.22 grams per mole, confirming its classification as a substituted benzenetriol [1] [2]. The International Union of Pure and Applied Chemistry designation for this compound is 5-ethyl-4,6-dimethylbenzene-1,2,3-triol, which accurately reflects its structural features [1].

The chemical structure was definitively established through various spectroscopic and analytical techniques that confirmed the presence of three hydroxyl groups positioned at the 1, 2, and 3 positions of the benzene ring, along with methyl substituents at positions 4 and 6, and an ethyl group at position 5 [1] [4]. The compound's International Chemical Identifier string is InChI=1S/C10H14O3/c1-4-7-5(2)8(11)10(13)9(12)6(7)3/h11-13H,4H2,1-3H3, providing a standardized representation of its molecular structure [1].

Registry and Database Documentation

The compound received its Chemical Abstracts Service registry number 2151-18-0, which serves as its unique identifier in chemical databases worldwide [1] [2] [4]. This registration facilitated systematic cataloging and cross-referencing across multiple chemical information systems. The PubChem database assigned the compound identification number 192757, establishing its presence in this comprehensive chemical information resource [1].

The DSSTox Substance Identifier DTXSID00175848 was assigned to facilitate toxicological and environmental fate studies, while the Nikkaji number J2.263.223J provides additional cataloging in Japanese chemical databases [1]. These multiple identification systems ensure comprehensive tracking and referencing of the compound across various research and regulatory contexts.

Analytical Characterization Data

Table 1: Fundamental Chemical and Physical Properties

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 5-ethyl-4,6-dimethylbenzene-1,2,3-triol |

| Common Name | Barnol |

| Chemical Abstracts Service Registry Number | 2151-18-0 |

| Molecular Formula | C10H14O3 |

| Molecular Weight (grams per mole) | 182.22 |

| International Chemical Identifier | InChI=1S/C10H14O3/c1-4-7-5(2)8(11)10(13)9(12)6(7)3/h11-13H,4H2,1-3H3 |

| International Chemical Identifier Key | BEJSXIVJAKNLMS-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCC1=C(C(=C(C(=C1C)O)O)O)C |

Table 2: Database Identifiers and Documentation

| Database System | Identifier | Documentation Date |

|---|---|---|

| PubChem | CID 192757 | Created: 2005-08-09, Modified: 2025-05-24 |

| DSSTox | DTXSID00175848 | Available |

| NITE Chemical Database | 4-0057 | 2011-04-01 |

| Wikidata | Q83046179 | Available |

Systematic Nomenclature and Synonyms

The compound is recognized under several systematic names that reflect different naming conventions and structural perspectives [1] [4]. The primary International Union of Pure and Applied Chemistry name, 5-ethyl-4,6-dimethylbenzene-1,2,3-triol, follows systematic nomenclature rules for substituted aromatic compounds [1]. Alternative systematic names include 1,2,3-trihydroxy-4,6-dimethyl-5-ethylbenzene and 1,2,3-benzenetriol,5-ethyl-4,6-dimethyl, which emphasize the trihydroxybenzene core structure with specified substituent positions [1] [4].

5-ethyl-4,6-dimethylbenzene-1,2,3-triol represents a systematically named organic compound following International Union of Pure and Applied Chemistry conventions [1] [2]. The compound's complete chemical name reflects its structural characteristics, with the benzene ring serving as the parent aromatic system and the hydroxyl groups determining the primary functional classification [3] [4].

| Property | Value |

|---|---|

| IUPAC Name | 5-ethyl-4,6-dimethylbenzene-1,2,3-triol |

| Chemical Abstract Service Number | 2151-18-0 |

| Common Name | Barnol |

| Alternative Names | 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene; 1,2,3-Benzenetriol,5-ethyl-4,6-dimethyl- |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| InChI | InChI=1S/C10H14O3/c1-4-7-5(2)8(11)10(13)9(12)6(7)3/h11-13H,4H2,1-3H3 |

| InChI Key | BEJSXIVJAKNLMS-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=C(C(=C1C)O)O)O)C |

| DSSTox Substance ID | DTXSID00175848 |

The systematic nomenclature follows established protocols where the benzene ring provides the fundamental aromatic framework, while numerical locants specify the precise positions of functional groups [5] [6]. The compound name incorporates the 1,2,3-triol designation, indicating three hydroxyl groups attached to consecutive carbon atoms on the benzene ring, combined with alkyl substituents at specific positions [1] [2].

Chemical Classification Hierarchy

5-ethyl-4,6-dimethylbenzene-1,2,3-triol belongs to a well-defined chemical classification system based on structural characteristics and functional group arrangements [3] [7]. The compound fits within multiple overlapping classification schemes used in chemical databases and regulatory frameworks [4] [8].

| Classification Level | Category | Description |

|---|---|---|

| Kingdom | Organic compounds | Carbon-based molecular compounds |

| Super Class | Benzenoids | Compounds containing benzene ring structures |

| Class | Phenols | Aromatic compounds with hydroxyl groups attached to benzene ring |

| Sub Class | Benzenetriols and derivatives | Benzene derivatives with three hydroxyl groups |

| Direct Parent | Trihydroxybenzenes | Polyhydroxylated aromatic compounds with three -OH groups |

| Functional Groups | Three hydroxyl groups (-OH) | Hydroxyl groups providing polar character and hydrogen bonding capability |

| Ring System | Benzene ring (aromatic) | Six-membered aromatic ring providing structural stability |

| Substitution Pattern | 1,2,3-trihydroxy with alkyl substituents | Adjacent hydroxyl groups (1,2,3-positions) with ethyl and methyl substituents |

Polyphenol Classification

The compound represents a member of the polyphenol family, characterized by multiple hydroxyl groups attached to aromatic ring systems [9] [10]. Polyphenols constitute a large family of naturally occurring phenolic compounds with diverse structural arrangements and biological activities [11] [12]. This classification encompasses compounds with several hydroxyl groups on aromatic rings, including phenolic acids, flavonoids, stilbenes, and lignans [10] [11].

5-ethyl-4,6-dimethylbenzene-1,2,3-triol specifically belongs to the non-flavonoid polyphenol category due to its simple benzene ring structure with multiple hydroxyl substituents [9] [11]. The presence of three hydroxyl groups qualifies it as a trihydroxy phenolic compound, distinguishing it from monohydric and dihydric phenols [13] [7].

Benzenetriol Isomer Classification

The compound belongs to the benzenetriol class, which includes three distinct positional isomers based on hydroxyl group arrangements [3] [14]. Each isomer exhibits unique chemical properties and nomenclature conventions established through systematic chemical classification [4] [8].

| Isomer Type | Common Name | IUPAC Name | Substitution Pattern | Molecular Formula |

|---|---|---|---|---|

| Benzene-1,2,3-triol | Pyrogallol | benzene-1,2,3-triol | ortho-vicinal trihydroxy | C₆H₆O₃ |

| Benzene-1,2,4-triol | Hydroxyquinol | benzene-1,2,4-triol | mixed trihydroxy | C₆H₆O₃ |

| Benzene-1,3,5-triol | Phloroglucinol | benzene-1,3,5-triol | symmetrical trihydroxy | C₆H₆O₃ |

The 1,2,3-trihydroxy substitution pattern in 5-ethyl-4,6-dimethylbenzene-1,2,3-triol aligns with the pyrogallol structural framework, where three consecutive carbon atoms bear hydroxyl groups [14] [15]. This arrangement creates a unique chemical environment with enhanced hydrogen bonding capabilities and distinct reactivity patterns compared to other benzenetriol isomers [4] [14].

Aromatic Compound Classification

As an aromatic compound, 5-ethyl-4,6-dimethylbenzene-1,2,3-triol exhibits characteristic properties associated with benzene derivatives [16] [17]. The aromatic nature derives from the six-membered benzene ring with delocalized π electrons, providing structural stability and specific chemical reactivity patterns [17] [18].

The compound differs from polycyclic aromatic hydrocarbons, which contain multiple fused aromatic rings [19] [20]. Instead, it represents a monocyclic aromatic system with functional group modifications that alter its chemical and physical properties while maintaining the fundamental aromatic character [21] [17].